molecular formula C12H12N4O2S B12348335 4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol

4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B12348335
M. Wt: 276.32 g/mol
InChI Key: RTFVFSIZRFEGPN-UHFFFAOYSA-N
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Description

4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol is a chemical compound with a unique structure that combines a tetrazole ring, a methoxyphenyl group, and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol typically involves the reaction of 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the butynol moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring and the methoxyphenyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol
  • 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol

Uniqueness

4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

4-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylbut-2-yn-1-ol

InChI

InChI=1S/C12H12N4O2S/c1-18-11-7-3-2-6-10(11)16-12(13-14-15-16)19-9-5-4-8-17/h2-3,6-7,17H,8-9H2,1H3

InChI Key

RTFVFSIZRFEGPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC#CCO

Origin of Product

United States

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